2-Amino-3-(8-hydroxyquinolin-3-yl)propanoic acid
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Overview
Description
2-Amino-3-(8-hydroxyquinolin-3-yl)propanoic acid is an unnatural amino acid that has gained attention in scientific research due to its unique properties. This compound is known for its ability to chelate metal ions, making it useful in various biochemical and biophysical studies, particularly in the field of protein NMR spectroscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(8-hydroxyquinolin-3-yl)propanoic acid can be achieved through several methods. One common approach involves the use of o-methoxyacetanilide as a starting material. The synthesis includes a combination of Vilsmeier-Haack, Erlenmeyer-Plöchl, and methanolysis reactions to convert the starting material into the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic chemistry techniques that can be scaled up for larger production. The use of heterologous expression in E. coli has also been explored for incorporating this unnatural amino acid into proteins .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(8-hydroxyquinolin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized under specific conditions.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include transition metal ions such as Cu(II), Zn(II), and Rh(III), which form stable complexes with the compound .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the formation of metal complexes is a significant outcome when the compound reacts with transition metal ions .
Scientific Research Applications
2-Amino-3-(8-hydroxyquinolin-3-yl)propanoic acid has several scientific research applications:
Protein NMR Spectroscopy: It is used as a paramagnetic probe to enhance relaxation in NMR studies of membrane proteins.
Artificial Metalloenzymes: The compound is incorporated into proteins to create artificial metalloenzymes with unique catalytic properties.
Fluorescent Probes: It serves as a fluorescent probe in biochemical studies.
Mechanism of Action
The mechanism by which 2-Amino-3-(8-hydroxyquinolin-3-yl)propanoic acid exerts its effects involves its ability to chelate metal ions. This chelation stabilizes the metal ion within a protein structure, allowing for enhanced paramagnetic relaxation and improved NMR signal resolution . The compound targets specific sites on proteins, facilitating site-specific interactions and structural studies .
Comparison with Similar Compounds
Similar Compounds
(8-Hydroxyquinolin-5-yl)alanine: Another unnatural amino acid with similar metal-chelating properties.
(2,2’-Bipyridin-5-yl)alanine: Known for its ability to bind bivalent metals and catalyze various reactions.
Uniqueness
2-Amino-3-(8-hydroxyquinolin-3-yl)propanoic acid is unique due to its specific chelation properties and its ability to form highly stable complexes with transition metal ions. This makes it particularly valuable in NMR spectroscopy and the design of artificial metalloenzymes .
Properties
Molecular Formula |
C12H12N2O3 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-amino-3-(8-hydroxyquinolin-3-yl)propanoic acid |
InChI |
InChI=1S/C12H12N2O3/c13-9(12(16)17)5-7-4-8-2-1-3-10(15)11(8)14-6-7/h1-4,6,9,15H,5,13H2,(H,16,17) |
InChI Key |
XLOULZPUVVVWES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)O)CC(C(=O)O)N |
Origin of Product |
United States |
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